(3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol
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Overview
Description
(3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol: is a complex organic compound characterized by its bromo, fluoro, and methoxy functional groups attached to a phenyl ring structure
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized through the bromination of (3-fluoro-2-methoxyphenyl)methanol followed by a subsequent fluorination step.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed, where a boronic acid derivative of the phenyl group is coupled with a halogenated phenol under palladium catalysis.
Industrial Production Methods:
Batch Processing: Large-scale production often involves batch processing with careful control of reaction conditions to ensure purity and yield.
Continuous Flow Chemistry: This method can be used to enhance efficiency and scalability, providing a consistent product quality.
Chemical Reactions Analysis
(3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution Reactions: Halogen atoms on the phenyl rings can be substituted with other functional groups, such as nitro or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Nitrophenyl derivatives, amino derivatives.
Scientific Research Applications
(3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol: has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The bromo, fluoro, and methoxy groups interact with various enzymes and receptors in biological systems.
Pathways Involved: These interactions can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
(3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: (3-Fluoro-5-methoxyphenyl)methanol, (3-Bromophenyl)methanol, (5-Fluoro-2-methoxyphenyl)methanol.
Uniqueness: The presence of both bromo and fluoro groups on the phenyl ring structure distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-bromophenyl)-(5-fluoro-2-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c1-18-13-6-5-11(16)8-12(13)14(17)9-3-2-4-10(15)7-9/h2-8,14,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIABLUXNLSSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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